molecular formula C7H4BrN B1282360 3-Bromo-2-ethynylpyridine CAS No. 96439-99-5

3-Bromo-2-ethynylpyridine

Cat. No. B1282360
CAS RN: 96439-99-5
M. Wt: 182.02 g/mol
InChI Key: VINPRHPJAPWMGL-UHFFFAOYSA-N
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Description

3-Bromo-2-ethynylpyridine is a chemical compound that serves as a key intermediate in the synthesis of various pyridine derivatives. It is characterized by the presence of a bromine atom and an ethynyl group attached to a pyridine ring. This compound is of interest due to its potential applications in the development of materials with extensive conjugation and in the field of organic synthesis, particularly in the construction of complex molecular architectures.

Synthesis Analysis

The synthesis of 3-Bromo-2-ethynylpyridine and its derivatives can be achieved through various methods. One approach involves the polymerization of 2-ethynylpyridines with bromine, resulting in substituted polyacetylenes with conjugated backbones . Another method includes the iodine-mediated cyclization of 3-(1-arylalkenyl)-2-[(1-phenylethyl)sulfanyl]pyridines to form 3-Arylthieno[2,3-b]pyridines . Additionally, the synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines under different conditions has been reported . A practical synthesis route for 3-bromo-5,6-dihydropyridin-2-ones via β,γ-unsaturated α-bromo-ketene/imine cycloaddition is also documented .

Molecular Structure Analysis

The molecular structure of 3-Bromo-2-ethynylpyridine derivatives has been studied using various techniques. For instance, the crystal and molecular structure of 6-Bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine was investigated using single crystal X-ray diffraction data, revealing insights into the solid-state geometry and intermolecular interactions . Similarly, the structural analysis of a conjugated polymer derived from 2-ethynylpyridine indicated the presence of (N-2-hydroxymethylbenzyl)pyridinium bromide substituents .

Chemical Reactions Analysis

3-Bromo-2-ethynylpyridine and its analogs participate in various chemical reactions. The regiocontrolled nucleophilic aromatic substitution (SNAr) reaction with sodium methanethiolate (NaSMe) is used to obtain bromo(methylthio)pyridines, which are key precursors for further chemical transformations . The presence of a bromine atom in these compounds allows for further functionalization, such as aziridination or bromine displacement with an amine .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-2-ethynylpyridine derivatives are influenced by their molecular structure. For example, the conjugated polyacetylenes derived from 2-ethynylpyridines are black or brown amorphous solids that are soluble in polar solvents, indicating their ionic nature . The absorption spectrum and band gap of a polymer derived from 2-ethynylpyridine using 2-(bromomethyl)benzyl alcohol were studied, showing a maximum peak at 457 nm and a band gap of 2.15 eV . Additionally, the nonlinear optical properties of certain derivatives have been computed and found to be greater than the value of urea due to the conjugation effect .

Scientific Research Applications

Catalyst-Free Polymerization

One application of 2-ethynylpyridine, a related compound to 3-Bromo-2-ethynylpyridine, is in catalyst-free polymerization processes. For instance, the polymerization of 2-ethynylpyridine using 2-(bromomethyl)benzyl alcohol without a catalyst has been shown to yield high-quality polymers with unique electro-optical properties. This method creates polymers with (N-2-hydroxymethylbenzyl)pyridinium bromide as substituents, exhibiting stable redox currents and absorption spectrum properties (Lim et al., 2018).

Molecular Diode Applications

Another application is in the creation of molecular diodes. The 3-nitro-2-(3'-nitro-2'-ethynylpyridine)-5-thiopyridine molecule, similar to 3-Bromo-2-ethynylpyridine, shows potential as a programmable molecular diode. This molecule can undergo charge-induced conformational switching and exhibits rectifying behavior, making it useful in memory devices and nano-actuators controlled by external fields or bias voltage (Derosa, Guda, & Seminario, 2003).

Development of Conjugated Polyelectrolytes

Research also focuses on the synthesis of novel conjugated polyelectrolytes. For example, the synthesis of poly[N-(3-butynyl)-2-ethynylpyridium bromide] via non-catalyst polymerization of 2-ethynylpyridine has been reported. This method yields polymers with conjugated backbones and designed substituents, showcasing unique electro-optical and electrochemical properties (Lim et al., 2019).

Ionic Polyacetylene Synthesis

The synthesis of ionic polyacetylene via uncatalyzed polymerization of 2-ethynylpyridine is another application. This process involves the use of 3-(trimethylsilyl)propargyl bromide, leading to polymers with characteristic UV-visible absorption bands and stable electrochemical windows, indicating potential in electronic applications (Gal et al., 2014).

Safety And Hazards

3-Bromo-2-ethynylpyridine is classified as a hazardous substance. It carries the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled). Precautionary measures include wearing protective gloves/eye protection/face protection (P280) and washing thoroughly after handling (P264) .

properties

IUPAC Name

3-bromo-2-ethynylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN/c1-2-7-6(8)4-3-5-9-7/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VINPRHPJAPWMGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=CC=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801318791
Record name 3-Bromo-2-ethynylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801318791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-ethynylpyridine

CAS RN

96439-99-5
Record name 3-Bromo-2-ethynylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96439-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2-ethynylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801318791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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